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Compound of Interest

Compound Name: Impentamine dihydrobromide

Cat. No.: B582877 Get Quote

An In-depth Technical Guide to Impentamine Dihydrobromide: Chemical Properties and

Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and pharmacological context of Impentamine dihydrobromide. The information is intended

for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties and Structure
Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective

histamine H3 receptor antagonist. Its chemical and physical properties are summarized in the

table below.

Table 1: Chemical and Physical Properties of Impentamine Dihydrobromide
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Property Value Reference

Chemical Name
4-(5-Aminopentyl)imidazole

dihydrobromide

Alternative Names VUF 4702

CAS Number 149629-70-9

Molecular Formula C₈H₁₅N₃·2HBr

Molecular Weight 315.05 g/mol

Solubility
Soluble to 100 mM in water

and DMSO

Storage Desiccate at room temperature

Biological Activity

Potent and highly selective

histamine H3 receptor

antagonist (pA₂ = 8.4).

Displays >30,000-fold

selectivity over H1 and H2

receptors. Can act as a partial

agonist in SK-N-MC cells

expressing human H3

receptors.

Chemical Structure
The chemical structure of Impentamine is characterized by an imidazole ring linked to a five-

carbon aminoalkyl chain. The dihydrobromide salt form enhances its stability and solubility in

aqueous solutions.

Caption: Chemical structure of Impentamine dihydrobromide.

Mechanism of Action and Signaling Pathway
Impentamine dihydrobromide functions as a potent antagonist at the histamine H3 receptor.

The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central

nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting
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histamine synthesis and release. It also functions as a heteroreceptor on other neurons,

modulating the release of various neurotransmitters such as acetylcholine, dopamine,

norepinephrine, and serotonin.

The H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. It

couples to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor (either by

an agonist or through its constitutive activity) leads to the inhibition of adenylyl cyclase, which

in turn decreases the intracellular concentration of cyclic AMP (cAMP). Impentamine, as an

antagonist (and in some systems, an inverse agonist), blocks the binding of histamine and can

reduce the constitutive activity of the H3 receptor, thereby increasing histamine release and the

release of other neurotransmitters.

Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway associated with the histamine

H3 receptor.
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Caption: Simplified signaling pathway of the Histamine H3 Receptor.
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Experimental Protocols
The following sections describe generalized methodologies for key experiments used in the

characterization of Impentamine dihydrobromide, based on published literature.

Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

Impentamine dihydrobromide for the H3 receptor.

Objective: To determine the inhibitory constant (Ki) of Impentamine dihydrobromide at the

histamine H3 receptor.

Materials:

Membrane preparations from cells expressing the histamine H3 receptor (e.g., rat brain

cortex synaptosomes or transfected cell lines).

Radioligand: [³H]Nα-methylhistamine.

Impentamine dihydrobromide.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist like

histamine or an antagonist like thioperamide).

Scintillation cocktail.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of Impentamine dihydrobromide in the assay buffer.

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed

concentration (typically near its Kd), and either the assay buffer (for total binding), the non-
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specific binding control, or a dilution of Impentamine dihydrobromide.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow

binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Measure the radioactivity in each vial using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Impentamine
dihydrobromide concentration.

Determine the IC₅₀ value (the concentration of Impentamine dihydrobromide that inhibits

50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear

regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antinociception Assay (Hot-Plate Test)
This protocol outlines a method to assess the antinociceptive (pain-relieving) effects of

Impentamine dihydrobromide in an animal model.

Objective: To evaluate the analgesic properties of centrally administered Impentamine
dihydrobromide.

Materials:

Male Wistar rats.
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Impentamine dihydrobromide dissolved in sterile saline.

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Intracerebroventricular (ICV) injection cannulae and syringes.

Procedure:

Implant guide cannulae into the lateral cerebral ventricle of the rats under anesthesia several

days before the experiment to allow for recovery.

On the day of the experiment, handle the rats and allow them to acclimate to the testing

room.

Determine the baseline nociceptive threshold by placing each rat on the hot-plate and

measuring the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-

off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

Administer Impentamine dihydrobromide or vehicle (saline) via ICV injection.

At various time points after injection (e.g., 15, 30, 60, and 120 minutes), place the rats back

on the hot-plate and measure the response latency.

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time

point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.

Analyze the data to determine the dose-response relationship and the time course of the

antinociceptive effect.

Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel

H3 receptor antagonist like Impentamine.
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Caption: Preclinical characterization workflow for an H3 antagonist.
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To cite this document: BenchChem. [Impentamine dihydrobromide chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582877#impentamine-dihydrobromide-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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